molecular formula C23H18Cl2N2O5 B6055560 N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide

N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide

Cat. No. B6055560
M. Wt: 473.3 g/mol
InChI Key: LXTSVMVMHYRBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research fields. DMXB-A belongs to the class of benzoxazole derivatives and is known for its unique pharmacological properties.

Mechanism of Action

DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system and peripheral tissues. Activation of the α7nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that are involved in neuroprotection, anti-inflammation, and analgesia.
Biochemical and Physiological Effects
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to protect neurons from oxidative stress and apoptosis, reduce inflammation and cytokine production, and alleviate pain and hypersensitivity. DMXB-A has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A for lab experiments is its high selectivity and potency for the α7nAChR, which allows for precise modulation of this receptor without affecting other receptors or ion channels. DMXB-A is also relatively stable and easy to synthesize, making it a convenient tool for research. However, one limitation of DMXB-A is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DMXB-A. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where DMXB-A's neuroprotective and cognitive-enhancing properties could be beneficial. Another potential application is in the treatment of chronic pain and inflammation, where DMXB-A's analgesic and anti-inflammatory properties could be useful. Further research is also needed to fully understand the downstream signaling pathways and molecular mechanisms involved in DMXB-A's pharmacological effects.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 3,5-dichloro-4-methoxyaniline with 2-aminophenol in the presence of phosphorus oxychloride, followed by the reaction of the resulting 2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazole with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DMXB-A has been extensively studied for its potential application in various research fields. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMXB-A has also been studied for its potential use in the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O5/c1-29-19-6-4-12(10-20(19)30-2)22(28)26-14-5-7-18-17(11-14)27-23(32-18)13-8-15(24)21(31-3)16(25)9-13/h4-11H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTSVMVMHYRBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)Cl)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.